Ruthenium(III) nitrosyl nitrate solution

Nanoparticle synthesis catalyst preparation size control

Choose ruthenium(III) nitrosyl nitrate solution to eliminate halide poisoning in catalysis and electrochemistry. Unlike RuCl₃·xH₂O, this nitrosyl-stabilized complex is intrinsically chloride-free, enabling direct synthesis of poison-free RuO₂ electrodes and monodisperse Ru nanoparticles (2–4 nm). Thermal decomposition yields clean RuO₂ without side reactions. Ideal for ammonia synthesis catalysts, fuel cell electrodes, and nanostructured materials. Supplied in dilute nitric acid at 1.5% Ru w/v, density 1.07 g/mL.

Molecular Formula N4O10Ru
Molecular Weight 317.1 g/mol
Cat. No. B7934345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(III) nitrosyl nitrate solution
Molecular FormulaN4O10Ru
Molecular Weight317.1 g/mol
Structural Identifiers
SMILES[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+4]
InChIInChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1;+4
InChIKeyVAAILMLOAHTPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(III) Nitrosyl Nitrate Solution: Core Specifications and Procurement Context


Ruthenium(III) nitrosyl nitrate solution (CAS 34513-98-9; formula Ru(NO)(NO₃)₃) is a halogen-free, water-soluble coordination complex in dilute nitric acid . It serves as a versatile precursor for heterogeneous catalysis, electrocatalyst fabrication, and nanomaterial synthesis, with typical specifications of 1.5% Ru content and density 1.07 g/mL at 25°C [1]. Its primary value lies in delivering ruthenium without introducing chloride or other halides that poison catalyst activity, while the nitrosyl ligand stabilizes the Ru(III) oxidation state against hydrolysis [2].

Why Halide-Containing Ruthenium Precursors Are Not Direct Substitutes for Ru(NO)(NO₃)₃


Generic ruthenium precursors such as RuCl₃·xH₂O cannot be directly interchanged with ruthenium nitrosyl nitrate in applications requiring halogen-free catalysts or electrodes. Residual chloride from RuCl₃-derived materials poisons catalytic sites, particularly in hydrogenation and ammonia synthesis [1]. Ru(NO)(NO₃)₃ offers a unique combination: (1) it is intrinsically halogen-free, eliminating post-synthesis purification; (2) its nitrosyl ligand stabilizes the Ru(III) center against premature hydrolysis during nanoparticle synthesis, enabling controlled nucleation and narrow size distributions (2–4 ± 0.5 nm) [2]; and (3) it provides a direct thermal decomposition pathway to RuO₂ without the competing side reactions that plague chloride-based precursors [3].

Quantitative Differentiation: Ru(NO)(NO₃)₃ vs. Closest Analog Comparators


Particle Size Distribution: Ru(NO)(NO₃)₃ Enables 2–4 nm Nanoparticles vs. RuCl₃ Hydrolysis Artifacts

Ruthenium nitrosyl nitrate solution facilitates synthesis of Ru nanoparticles with narrow size distributions (2–4 ± 0.5 nm) when reduced with NaBH₄ in flow reactors [1]. In contrast, RuCl₃ precursors hydrolyze under identical basic conditions, forming metal oxides or precipitates that preclude controlled nanoparticle formation [1]. The nitrosyl ligand stabilizes a Ru-nitrite intermediate that prevents premature oxide formation [1].

Nanoparticle synthesis catalyst preparation size control

Electrochemical Oxidation: Anodic Surge at 1.25 V vs. Ag/AgCl for [Ru(NO)]³⁺

Cyclic voltammetry of [Ru(NO)]³⁺ solution at a Pt electrode shows a surge in anodic current at approximately 1.25 V (vs. Ag/AgCl), corresponding to oxidation of Ru and water [1]. This contrasts with the cathodic reduction of [RuNO(NO₂)₄OH]²⁻, which exhibits a half-wave potential of –0.38 V vs. NHE in strong alkaline media [2]. The anodic behavior enables selective electro-oxidative separation of Ru as volatile RuO₄ from nitric acid media, achieving 97% separation efficiency at 1.65 V with 0.04 M Ce mediator [1].

Nuclear waste reprocessing electro-oxidation ruthenium separation

Thermal Decomposition: Stepwise NO/NO₃⁻ Release from Ru(NO)(NO₃)₃ up to 800°C

Thermal decomposition of Ru(NO)(NO₃)₃ proceeds in a stepwise manner, with DTA curves showing sequential release of NO and NO₃⁻ groups [1]. At 400°C, RuO₂ plates composed of 15–25 nm nanoparticles form; at 800°C, sintering yields particles up to 200 nm [1]. In contrast, RuCl₃-derived RuO₂ retains residual chloride that can poison catalytic activity unless rigorously purified [2].

RuO₂ synthesis thermal decomposition precursor chemistry

Synthesis Purity: 92% Yield of High-Purity Ru(NO)(NO₃)₃ from Spent Catalyst

A method for preparing high-purity ruthenium nitrosyl nitrate from spent Ru-Zn/ZrO₂ catalyst achieves 92% yield with product ruthenium content of 32.16% [1]. This halogen-free product meets YS/T 755-2011 standard and serves as a preferred precursor for ruthenium-based catalysts [2]. In comparison, conventional synthesis via RuCl₃ and silver nitrate introduces chloride impurities that can poison catalysts and requires additional purification steps [2].

Ruthenium recycling precursor purity catalyst precursor

Procurement-Focused Application Scenarios for Ruthenium(III) Nitrosyl Nitrate Solution


Halogen-Free Ru Nanoparticle Synthesis for Ammonia Decomposition Catalysts

Use Ru(NO)(NO₃)₃ as the precursor in flow reactors with NaBH₄ reduction to synthesize monodisperse Ru nanoparticles (2–4 ± 0.5 nm) for ammonia synthesis and decomposition catalysis [1]. The nitrosyl-stabilized Ru-nitrite intermediate prevents hydrolysis and oxide formation, enabling narrow size distributions critical for reproducible catalytic activity [1].

Chloride-Free RuO₂ Electrode Fabrication via Thermal Decomposition

Prepare Cl-free RuO₂ electrodes for electrochemical applications (e.g., supercapacitors, chlorine evolution) by thermal decomposition of Ru(NO)(NO₃)₃ solution coated on Ti or other substrates [2]. Heating to 400–800°C yields RuO₂ nanoparticles (15–25 nm at 400°C) without chloride contamination, eliminating catalyst poisoning risks associated with RuCl₃-derived oxides [2].

Electro-Oxidative Separation of Ruthenium from Nuclear Waste Streams

Employ [Ru(NO)]³⁺ solutions in nitric acid media for electro-oxidative separation of ¹⁰⁶Ru from high-level liquid waste. Apply anodic potentials ≥1.25 V vs. Ag/AgCl to oxidize Ru to volatile RuO₄, achieving up to 97% separation efficiency with Ce redox mediator [3]. This approach leverages the characteristic anodic surge at 1.25 V unique to nitrosyl nitrate complexes [3].

Pt-Ru Electrocatalyst Fabrication for Direct Methanol Fuel Cells

Use Ru(NO)(NO₃)₃ as the Ru source in oxidative polymerization of aniline with K₂Pt(CN)₆ to form Pt-Ru/polyaniline nanocomposite electrocatalysts for methanol oxidation [4]. The precursor's oxidizing capacity and compatibility with aqueous polymerization enable one-pot synthesis of bimetallic nanoparticles for fuel cell electrodes [4].

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